4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions, including amide bond formation and hydroxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reaction conditions, efficient purification techniques, and scalable processes to ensure the consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anticancer and antidiabetic properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting microtubules and tubulin . Additionally, its antidiabetic effects are linked to the inhibition of α-amylase, reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid stands out due to its unique structural features, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H15NO9 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-[bis(1,3-benzodioxole-5-carbonyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H15NO9/c25-16-9-14(3-4-15(16)23(28)29)24(21(26)12-1-5-17-19(7-12)32-10-30-17)22(27)13-2-6-18-20(8-13)33-11-31-18/h1-9,25H,10-11H2,(H,28,29) |
InChI Key |
XUQPNIUQIQXIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(C3=CC(=C(C=C3)C(=O)O)O)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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